pKa Depression by Gem-Difluoro Substitution: Target Compound vs. Non-Fluorinated 3-(4-Methylpiperidin-1-yl)propan-1-amine
The gem-difluoro group at the C2 position of 2,2-Difluoro-3-(4-methylpiperidin-1-yl)propan-1-amine lowers the basicity of the adjacent primary amine relative to the non-fluorinated analog 3-(4-methylpiperidin-1-yl)propan-1-amine. Systematic study of mono- and difluorinated saturated heterocyclic amines demonstrated that gem-difluorination adjacent to an amine center reduces the pKa (conjugate acid) by approximately 1.5–2.0 units depending on the scaffold geometry [1][2]. For a primary amine in a propyl chain bearing a β-tertiary amine, the predicted pKa of the target compound is estimated at 7.8–8.2, compared to approximately 9.8–10.2 for the non-fluorinated analog [2]. This pKa shift alters the ionized fraction at pH 7.4 from >99% protonated (non-fluorinated) to approximately 60–75% protonated (target compound), directly impacting membrane permeability and CNS penetration potential.
| Evidence Dimension | pKa of primary amine (conjugate acid) |
|---|---|
| Target Compound Data | Estimated pKa ≈ 7.8–8.2 (based on class-level data for gem-difluoro amines) |
| Comparator Or Baseline | 3-(4-Methylpiperidin-1-yl)propan-1-amine (non-fluorinated analog): Estimated pKa ≈ 9.8–10.2 |
| Quantified Difference | ΔpKa ≈ -1.5 to -2.0 units |
| Conditions | Predicted/class-level inference based on systematic pKa measurements of related mono- and difluorinated piperidine and pyrrolidine amines [1]; exact experimental pKa for the target compound not independently reported. |
Why This Matters
The pKa shift directly affects the ionization state at physiological pH, which is a critical determinant of passive membrane permeability, CNS penetration, and target engagement in drug discovery programs.
- [1] Melnykov KP, et al. Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry. 2023;29(47):e202301383. View Source
- [2] Grygorenko OO, Melnykov KP, Holovach S, Demchuk O. Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem. 2022;17(21):e202200365. View Source
